N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide
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Overview
Description
Preparation Methods
The synthesis of N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide typically involves the reaction of benzotriazole with N,N-dibutylcarbamodithioic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including copper-catalyzed C-N and C-C coupling reactions.
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is explored for its potential pharmacological properties, particularly in the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as C-N and C-C coupling . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used in the complex.
Comparison with Similar Compounds
Benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate can be compared with other benzotriazole derivatives, such as benzotriazol-1-ylmethanol and benzotriazol-1-ylmethylamine . These compounds share similar structural features but differ in their reactivity and applications. For example, benzotriazol-1-ylmethanol is an excellent bidentate ligand for copper/palladium-catalyzed coupling reactions, while benzotriazol-1-ylmethylamine is more commonly used in the synthesis of heterocyclic compounds . The uniqueness of N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide lies in its specific combination of the benzotriazole moiety with the N,N-dibutylcarbamodithioate group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4S2/c1-3-5-11-19(12-6-4-2)16(21)22-13-20-15-10-8-7-9-14(15)17-18-20/h7-10H,3-6,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXICKTKKCCRIDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)SCN1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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